![molecular formula C9H9N3S B111036 4-(3-Amino-phenyl)-thiazol-2-ylamine CAS No. 103740-34-7](/img/structure/B111036.png)
4-(3-Amino-phenyl)-thiazol-2-ylamine
Overview
Description
The compound “4-(3-Amino-phenyl)-thiazol-2-ylamine” appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The compound also contains two amino groups (-NH2), which are attached to the phenyl ring and the thiazol ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or cyclization . The amino groups could be introduced through various methods, such as nucleophilic substitution or reduction of nitro groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, which would contribute to its aromaticity and stability. The amino groups could potentially form hydrogen bonds with other molecules, influencing its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the thiazole ring and the amino groups. The thiazole ring could potentially undergo electrophilic aromatic substitution reactions, while the amino groups could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring could contribute to its stability and solubility, while the amino groups could influence its acidity and basicity .Scientific Research Applications
Sensing Applications
4-(3-Amino-phenyl)-thiazol-2-ylamine: has been utilized in the development of boronic acid-based sensors. These sensors exploit the compound’s interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, making it valuable in both homogeneous assays and heterogeneous detection .
Material Science
Thiophene derivatives, which include 4-(3-Aminophenyl)thiazol-2-amine , play a significant role in material science. They are used as corrosion inhibitors and are integral to the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
The compound is part of the thiazole family, which exhibits a wide range of pharmacological properties. Thiazoles have been studied for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .
Nanopigments for Printing
Recent research has explored the use of 4-(3-Aminophenyl)thiazol-2-amine in the synthesis of novel nanopigments. These pigments are applied in printing on paper, carton, and polyester fabrics, offering advantages such as improved color strength and fastness properties .
Antileishmanial Agents
Studies have investigated the use of thiazole compounds as scaffolds for new antileishmanial drugs. The structure-activity relationship of these compounds, including 4-(3-Aminophenyl)thiazol-2-amine , is a key area of research in the development of treatments for leishmaniasis .
Electrophoresis and Analytical Methods
The interaction of boronic acids with proteins and their manipulation has led to the use of 4-(3-Amino-phenyl)-thiazol-2-ylamine in electrophoresis of glycated molecules. It is also employed as a building material for microparticles in analytical methods .
Mechanism of Action
Target of Action
It is part of a class of bioactive molecules that have shown high in vitro potency against both sensitive and resistant cancer cell lines on three models: melanoma, pancreatic cancer, and chronic myeloid leukemia (cml) .
Mode of Action
It has been observed that similar compounds lead to cell death by concomitant induction of apoptosis and autophagy .
Biochemical Pathways
It is known that similar compounds can interact with tyrosinase, a key enzyme in melanin biosynthesis . The amino group of these compounds can carry out a nucleophilic attack on the o-quinone generated by the enzyme .
Pharmacokinetics
Similar compounds have been reported to show good pharmacokinetic properties .
Result of Action
Similar compounds have demonstrated a significant reduction of tumor growth in vivo on a375 xenograft model in mice .
Future Directions
properties
IUPAC Name |
4-(3-aminophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQWEQGANDQFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284776 | |
Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Amino-phenyl)-thiazol-2-ylamine | |
CAS RN |
103740-34-7 | |
Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-aminophenyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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